molecular formula C7H12O B158893 Bicyclo[2.2.1]heptan-2-ol CAS No. 1632-68-4

Bicyclo[2.2.1]heptan-2-ol

Cat. No.: B158893
CAS No.: 1632-68-4
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of norbornane and features a hydroxyl group attached to the second carbon of the bicyclo[2.2.1]heptane structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride or lithium aluminum hydride . Another method includes the hydroboration-oxidation of norbornene, where norbornene is first reacted with borane to form an organoborane intermediate, which is then oxidized to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Properties

IUPAC Name

bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTYQMYDIHMKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030874
Record name 2-Norbornanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-68-4, 497-36-9, 497-37-0
Record name Norborneol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name endo-Bicyclo(2.2.1)heptan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name exo-Norborneol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name endo-Norborneol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norborneol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Norbornanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Endo-bicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Exo-bicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
Bicyclo[2.2.1]heptan-2-ol
Customer
Q & A

Q1: What is the molecular formula and weight of Bicyclo[2.2.1]heptan-2-ol?

A1: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol.

Q2: Are there different isomers of this compound?

A2: Yes, this compound exists as both endo and exo isomers, and each isomer can be chiral. Research often focuses on specific isomers, such as (1R,2S,4R)-2-(2-hydroxy-3-(2-hydroxyphenyl)benzyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-ol [] or (1S-endo)-Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,acetate [].

Q3: Can this compound derivatives act as catalysts?

A3: Yes, certain derivatives, particularly chiral amino alcohols derived from this compound, have shown potential as catalysts in asymmetric synthesis. For example, 1,7,7-trimethyl-3-(pyrid-2-ylmethyl)this compound has been investigated for its ability to control the enantioselective addition of organozinc reagents to aldehydes [].

Q4: How do structural modifications to this compound impact its reactivity?

A4: The position and orientation of substituents on the bicyclic ring system significantly influence reactivity. For example, the pyrolysis of acetates of different methyl-substituted this compound isomers yields distinct product distributions, highlighting the importance of stereochemistry in elimination reactions [].

Q5: How does the structure of this compound relate to its potential as a nucleoside building block?

A5: The rigid bicyclic structure of this compound makes it a valuable scaffold for developing conformationally locked carbocyclic nucleosides. Researchers have synthesized various derivatives by introducing amino and hydroxymethyl groups at specific positions, enabling the attachment of purine or pyrimidine bases [, ].

Q6: What analytical techniques are used to study this compound and its derivatives?

A6: Researchers employ a range of techniques, including:

  • GC-MS (Gas Chromatography-Mass Spectrometry): This method is widely used for identifying and quantifying this compound and related compounds in complex mixtures, such as essential oils [, , , , , , , ].
  • Pyrolysis-GC/MS: This technique helps analyze the thermal degradation products of this compound derivatives, offering insights into their stability and potential applications [].
  • Capillary Electrophoresis (CE) and CE-MS: These techniques are particularly useful for separating and characterizing chiral this compound derivatives, especially in the context of asymmetric catalysis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.